5-Ethyl-1-isopropyl-5-phenylbarbituric acid
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Overview
Description
5-Ethyl-1-isopropyl-5-phenylbarbituric acid is a barbiturate derivative known for its sedative, hypnotic, and anticonvulsant properties. This compound is part of the barbiturate family, which has been widely used in medicine for its central nervous system depressant effects .
Preparation Methods
The synthesis of 5-Ethyl-1-isopropyl-5-phenylbarbituric acid typically involves the condensation of urea with diethyl malonate, followed by alkylation and cyclization reactions. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the desired product .
Chemical Reactions Analysis
5-Ethyl-1-isopropyl-5-phenylbarbituric acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where halogens or other nucleophiles replace hydrogen atoms in the compound.
Scientific Research Applications
5-Ethyl-1-isopropyl-5-phenylbarbituric acid has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying barbiturate derivatives.
Biology: The compound is utilized in research on neurotransmitter modulation and synaptic inhibition.
Medicine: It serves as a model compound for developing new sedative and anticonvulsant drugs.
Mechanism of Action
The mechanism of action of 5-Ethyl-1-isopropyl-5-phenylbarbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the inhibitory effects of GABA, the compound increases synaptic inhibition, elevates the seizure threshold, and reduces the spread of seizure activity. It may also inhibit calcium channels, leading to decreased excitatory neurotransmitter release .
Comparison with Similar Compounds
5-Ethyl-1-isopropyl-5-phenylbarbituric acid can be compared with other barbiturates such as:
Phenobarbital: Known for its long-lasting anticonvulsant effects and use in treating epilepsy.
Methylphenobarbital: Similar to phenobarbital but with a methyl group, used for its sedative and anticonvulsant properties.
Mephobarbital: Another barbiturate used for its anticonvulsant effects, metabolized to phenobarbital in the body.
Each of these compounds shares a similar core structure but differs in their side chains and specific pharmacological effects, highlighting the uniqueness of this compound in terms of its specific chemical and biological properties.
Properties
CAS No. |
85432-36-6 |
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Molecular Formula |
C15H18N2O3 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
5-ethyl-5-phenyl-1-propan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H18N2O3/c1-4-15(11-8-6-5-7-9-11)12(18)16-14(20)17(10(2)3)13(15)19/h5-10H,4H2,1-3H3,(H,16,18,20) |
InChI Key |
HNGDKRLBOXOMGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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